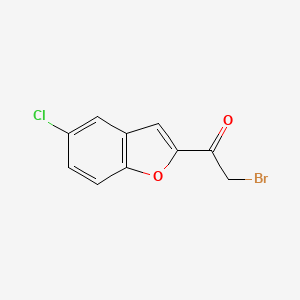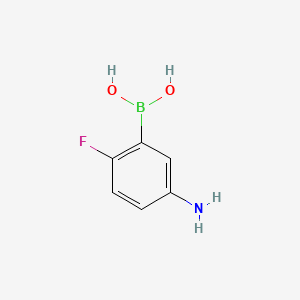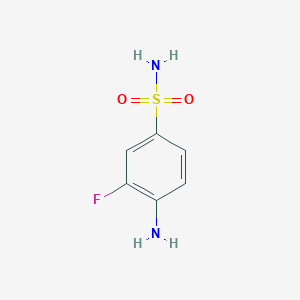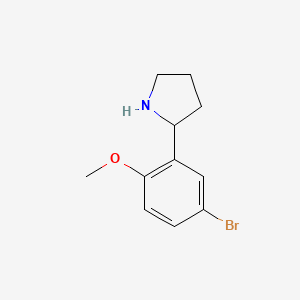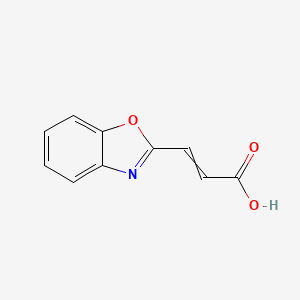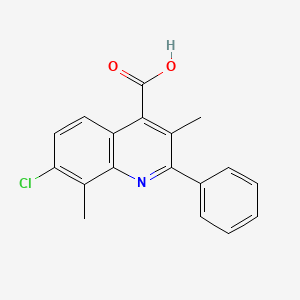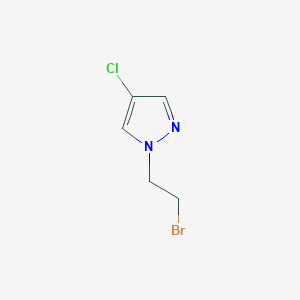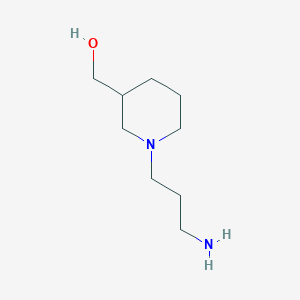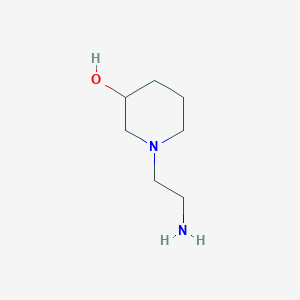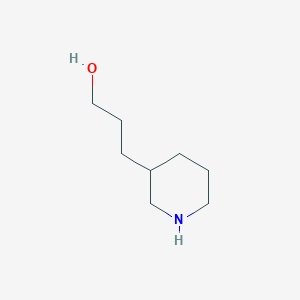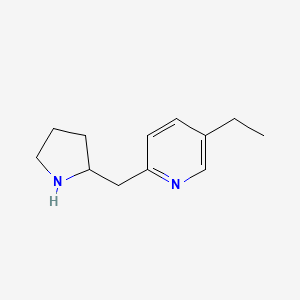
5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and pyrrolidine derivatives, which are relevant to understanding the chemical context and potential reactivity of the compound . Pyridine derivatives are known for their pharmacological properties and are often used in drug development . Pyrrolidine rings are present in many bioactive molecules and are important in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various strategies, including nucleophilic substitution reactions and cycloaddition reactions. For instance, a pyridine derivative with a borate ester group was synthesized through a nucleophilic substitution reaction followed by a Suzuki reaction . Similarly, a pyrrolidine derivative was synthesized from a reaction involving 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one . These methods could potentially be adapted for the synthesis of "5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of pyridine and pyrrolidine derivatives are often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyridine derivative was stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions . Similarly, the crystal structure of a pyrrolidine-containing furo[2,3-d]pyrimidine derivative was determined, providing insights into the molecular conformation and packing . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Pyridine and pyrrolidine derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by substituents on the pyridine or pyrrolidine rings. For example, a vanadium (III) complex with a pyridine-pyrazole derivative ligand was used as a catalyst for ethylene polymerization, demonstrating the potential of pyridine derivatives in catalysis . The antibacterial activity of carbapenem derivatives with a pyrrolidine moiety was also investigated, showing the influence of substituents on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrrolidine derivatives can be characterized by various spectroscopic methods, including NMR, mass spectroscopy, and infrared spectroscopy. For instance, the vibrational spectral studies of a pyridine derivative with a dioxaborolan-2-yl group provided information on the characteristic absorption bands . The crystal structure and vibrational spectra can also be complemented by computational methods such as density functional theory (DFT) calculations to predict electronic properties and molecular interactions .
Aplicaciones Científicas De Investigación
1. Palladium Complexes and Small Molecule Activation
Palladium complexes involving pyridine derivatives, including those structurally similar to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, are synthesized and characterized. These compounds have been studied for their ability to activate small molecules, indicating potential applications in catalysis and material science (Ojwach, Guzei, & Darkwa, 2009).
2. Pyridine as a Protecting Group in Polymer Chemistry
Pyridine derivatives are utilized as protecting groups for carboxylic acids in polymer chemistry. This application highlights the role of pyridine structures, akin to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, in developing novel polymeric materials with selective deprotection strategies (Elladiou & Patrickios, 2012).
3. Synthesis of Tetrahydropyridines
Research demonstrates the utilization of pyridine derivatives in the synthesis of highly functionalized tetrahydropyridines. These compounds, derived from pyridine structures, show potential in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).
4. Quantum Chemical Investigations
Quantum chemical studies on pyrrolidinone derivatives, closely related to 5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine, provide insights into their electronic properties. These investigations are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
5. Novel Cascade Reactions in Organic Synthesis
In organic synthesis, pyridin-2-ylmethyl structures are involved in novel cascade reactions. These reactions are pivotal for the construction of complex molecules, indicating the significance of pyridine derivatives in synthetic chemistry (Li, Chen, Fan, Wei, & Yan, 2019).
Safety And Hazards
Direcciones Futuras
The future directions in the research and application of pyridine and pyrrolidine derivatives are vast. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals . The development of new synthetic methods and the discovery of new biological activities of these compounds are areas of ongoing research.
Propiedades
IUPAC Name |
5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHITMAEHYBQOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CC2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

